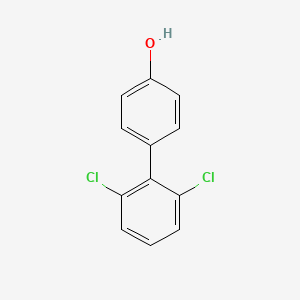

2,6-Dichloro-4'-biphenylol

Description

Structure

3D Structure

Properties

CAS No. |

79881-33-7 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

4-(2,6-dichlorophenyl)phenol |

InChI |

InChI=1S/C12H8Cl2O/c13-10-2-1-3-11(14)12(10)8-4-6-9(15)7-5-8/h1-7,15H |

InChI Key |

WJZSSXLAIVPJLA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)O)Cl |

Other CAS No. |

79881-33-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Dichloro 4 Biphenylol

Established Pathways for the Laboratory Synthesis of 2,6-Dichloro-4'-biphenylol

The construction of the biphenyl (B1667301) core is central to the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Ullmann reactions, are the most prominent methods for forming the aryl-aryl bond.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds and is well-suited for the synthesis of unsymmetrical biaryls. gre.ac.uk A plausible route to this compound involves the coupling of a di-ortho-substituted aryl halide with a suitable boronic acid or its ester.

Precursor Selection:

Aryl Halide: A key precursor is a 2,6-dichlorinated benzene derivative with a suitable leaving group for the cross-coupling reaction. 1-Bromo-2,6-dichlorobenzene or 1-iodo-2,6-dichlorobenzene are common choices, with the iodide generally exhibiting higher reactivity.

Boronic Acid/Ester: The coupling partner would be 4-hydroxyphenylboronic acid or a protected version, such as 4-methoxyphenylboronic acid. The use of a protected hydroxyl group, like a methoxy ether, can prevent side reactions and is often preferred. The hydroxyl group can be deprotected in a subsequent step.

Reaction Optimization:

The efficiency of the Suzuki-Miyaura coupling for sterically hindered substrates is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst: Palladium-based catalysts are most common. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used precatalysts. For sterically demanding couplings, more specialized catalysts or ligands may be necessary.

Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphines, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, have shown effectiveness in promoting the coupling of sterically hindered substrates.

Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction yield.

Solvent: A variety of solvents can be employed, often in aqueous mixtures. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common organic solvents used in Suzuki-Miyaura reactions.

An alternative established pathway is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542). byjus.comorganic-chemistry.orgwikipedia.org

Precursor Selection:

Aryl Halide: Similar to the Suzuki coupling, 1-bromo- or 1-iodo-2,6-dichlorobenzene would be the electrophilic partner.

Phenol: 4-Hydroxyphenol (hydroquinone) or a mono-protected derivative like 4-methoxyphenol would serve as the nucleophile.

Reaction Optimization:

Traditional Ullmann reactions required harsh conditions, but modern methods utilize ligands to facilitate the reaction under milder temperatures.

Catalyst: Copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are typically used.

Ligand: The use of ligands like 1,10-phenanthroline or various diamines can significantly improve the reaction efficiency and allow for lower reaction temperatures.

Base: A base such as potassium carbonate or cesium carbonate is required to deprotonate the phenol.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or nitrobenzene are often used.

A potential synthetic route involves the coupling of 1-iodo-2,6-dichlorobenzene with 4-methoxyphenylboronic acid via a Suzuki-Miyaura reaction, followed by demethylation of the resulting 2,6-dichloro-4'-methoxybiphenyl using a reagent like boron tribromide (BBr₃) to yield the final product. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | 1-Iodo-2,6-dichlorobenzene | General Suzuki Coupling Protocols |

| Boronic Acid | 4-Methoxyphenylboronic acid | General Suzuki Coupling Protocols |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | gre.ac.uk |

| Base | K₂CO₃ (2 equivalents) | gre.ac.uk |

| Solvent | Toluene/Ethanol/Water mixture | gre.ac.uk |

| Temperature | 80-100 °C | gre.ac.uk |

| Reaction Time | 12-24 hours | gre.ac.uk |

Achieving high yields and purity in the synthesis of sterically hindered biphenyls like this compound requires careful control over reaction parameters and effective purification techniques.

Yield Enhancement:

Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields in Suzuki-Miyaura and Ullmann reactions. nih.govresearchgate.net This is particularly beneficial for sluggish reactions involving sterically hindered substrates.

Catalyst and Ligand Screening: A systematic screening of different palladium catalysts and phosphine ligands is often necessary to identify the optimal combination for a specific set of substrates. The choice of ligand can dramatically influence the rate of reductive elimination, which is often the rate-limiting step in couplings of hindered arenes.

Control of Stoichiometry: Precise control over the stoichiometry of the reactants and base is crucial. An excess of the boronic acid and base is often used to drive the reaction to completion.

Purity Considerations:

Side Reactions: A common side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid. Careful optimization of the reaction conditions, particularly the choice of base and the exclusion of oxygen, can minimize this side product. In Ullmann reactions, diaryl ether formation can be a competing reaction.

Purification Methods: Purification of the crude product is typically achieved through column chromatography on silica gel. cdc.gov The choice of eluent system is critical for separating the desired product from unreacted starting materials and byproducts. Recrystallization can be an effective final purification step if the product is a solid. For polychlorinated biphenyls and their derivatives, specialized cleanup procedures using materials like Florisil or silica gel may be employed to remove interfering substances. cdc.govnih.govgov.bc.ca

| Reaction Type | Common Impurity | Purification Strategy | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Homocoupled boronic acid | Column chromatography (Silica gel) | cdc.gov |

| Suzuki-Miyaura | Unreacted aryl halide | Column chromatography (Silica gel) | cdc.gov |

| Ullmann Condensation | Diaryl ether byproduct | Column chromatography (Silica gel) | cdc.gov |

| General | Residual catalyst | Filtration through Celite or silica plug | General laboratory practice |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of biphenyl compounds, this has focused on the use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions. acs.orgnih.govacs.orgacsgcipr.orginovatus.es

Green Solvents: Traditional solvents like toluene and DMF are being replaced with more sustainable alternatives. Water, or aqueous mixtures, are highly desirable green solvents for Suzuki-Miyaura reactions. acs.orgnih.gov Other green solvents that have been successfully employed include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME). acs.orgnih.govacsgcipr.org

Heterogeneous and Recyclable Catalysts: To address the cost and environmental concerns associated with palladium catalysts, efforts have been made to develop heterogeneous catalyst systems. Palladium nanoparticles supported on various materials, such as activated carbon (Pd/C) or polymers, allow for easier separation and recycling of the catalyst. acsgcipr.org

Ligand-Free Conditions: In some cases, Suzuki-Miyaura reactions can be performed under ligand-free conditions, particularly with highly active palladium precatalysts or in the presence of specific solvent systems that can stabilize the catalytic species. This simplifies the reaction setup and reduces costs. acs.org

Nickel Catalysis: Nickel-based catalysts have emerged as a more cost-effective and abundant alternative to palladium for cross-coupling reactions. Nickel catalysts have shown high reactivity in Suzuki-Miyaura couplings, including those involving challenging substrates. acs.orgnih.gov

Derivatization Reactions and Functionalization Studies of the Biphenylol Scaffold

The hydroxyl group of this compound provides a handle for further chemical modifications, allowing for the synthesis of a variety of derivatives with potentially altered physical, chemical, and biological properties.

Ether Derivatives:

The synthesis of ether derivatives from the sterically hindered hydroxyl group of this compound can be achieved through reactions like the Williamson ether synthesis. However, the steric hindrance from the two ortho-chlorine atoms can significantly reduce the nucleophilicity of the phenoxide, making the reaction challenging.

Williamson Ether Synthesis: This classic method involves the reaction of the corresponding phenoxide with an alkyl halide. To overcome the steric hindrance, more reactive alkylating agents (e.g., alkyl iodides or triflates) and strong bases (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF or THF) may be required. Phase-transfer catalysis could also be employed to enhance the reactivity of the phenoxide.

Mitsunobu Reaction: This reaction allows for the formation of ethers under milder, neutral conditions using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). However, its success with highly hindered phenols can be limited.

Ester Derivatives:

Esterification of the hindered hydroxyl group can be accomplished using several methods.

Acylation with Acyl Halides or Anhydrides: Reaction with a reactive acylating agent like an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) is a common method. For highly hindered phenols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be necessary to accelerate the reaction.

Steglich Esterification: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for reaction with the alcohol, often in the presence of DMAP. This can be effective for sterically demanding esterifications.

| Derivative Type | Reaction | Key Reagents | Potential Challenges |

|---|---|---|---|

| Ether | Williamson Ether Synthesis | Alkyl halide, Strong base (e.g., NaH) | Steric hindrance reducing nucleophilicity |

| Ether | Mitsunobu Reaction | Alcohol, PPh₃, DEAD/DIAD | Potentially low yields with hindered phenols |

| Ester | Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine), DMAP | Steric hindrance may require forcing conditions |

| Ester | Steglich Esterification | Carboxylic acid, DCC, DMAP | Effective for hindered alcohols |

Beyond ether and ester formation, the biphenylol scaffold of this compound can potentially undergo other chemical transformations, although the steric hindrance and electronic effects of the chlorine atoms will influence reactivity.

Electrophilic Aromatic Substitution: The phenolic ring is activated towards electrophilic substitution. However, the positions ortho and para to the hydroxyl group are already substituted. Further substitution on the dichlorinated ring is unlikely due to the deactivating effect of the chlorine atoms.

Oxidative Coupling: The phenolic group could potentially undergo oxidative coupling reactions to form dimeric or polymeric structures, although this is less controlled.

The synthetic utility of these modifications lies in the ability to tune the properties of the molecule. For example, converting the polar hydroxyl group to a less polar ether or ester can significantly alter its solubility and partitioning behavior. These derivatives can also serve as intermediates for the synthesis of more complex molecules.

Advanced Analytical Methodologies for the Investigation of 2,6 Dichloro 4 Biphenylol in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 2,6-dichloro-4'-biphenylol from intricate matrices and quantifying its presence, often at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Application

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile compounds like chlorinated biphenyls. The separation in GC is typically achieved on non-polar capillary columns, such as those with a polydimethyl siloxane or poly(phenylmethyldimethyl) siloxane phase. whitman.edu These columns separate analytes primarily based on their boiling points. whitman.edu For complex mixtures of PCBs, a slow oven temperature ramp is often necessary to achieve adequate separation, which can result in long analysis times. whitman.edu

Even with optimized GC conditions, co-elution of isomers can occur. For instance, 2,2'-dichlorobiphenyl (B50601) and 2,6-dichlorobiphenyl (B22184) have very similar boiling points and may not be fully separated on standard non-polar columns. whitman.edu In such cases, the mass spectrometer becomes critical for identification. While the mass spectra of these isomers may appear similar at first glance, subtle differences in the relative abundances of fragment ions can be used by the instrument's library search algorithms to differentiate and identify the specific compounds. whitman.edu The mass spectrum of 2,6-dichlorobiphenyl, for example, will show a characteristic molecular ion peak and distinct fragmentation patterns that aid in its conclusive identification. whitman.eduresearchgate.net

Derivatization is a common strategy to improve the chromatographic behavior and detection sensitivity of polar analytes like hydroxylated PCBs. For instance, silylation of phenolic compounds before GC-MS analysis is a widely used technique. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of polar and thermally labile compounds, including hydroxylated PCB metabolites, directly from complex matrices without the need for derivatization. youngin.comeag.comscielo.br This technique combines the high separation efficiency of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry. eag.com

In LC-MS/MS, the separation is typically performed on a reverse-phase column, such as a C18 column. acs.org The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. scielo.bracs.org

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) in negative ion mode for phenolic compounds. The precursor ion corresponding to the deprotonated molecule of this compound is then selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) mode provides very low detection limits, often in the picogram to nanogram range, and high selectivity, minimizing interferences from the sample matrix. youngin.com LC-MS/MS is particularly valuable for metabolite profiling, as it can detect and identify various conjugated and non-conjugated metabolites of this compound in biological samples. acs.orgebi.ac.ukfao.org For instance, a study developed a sensitive UHPLC-MS/MS method for the determination of chlorotyrosine adducts by first hydrolyzing them to form chlorophenols, including 2,6-dichlorophenol (B41786), which were then extracted and analyzed. nih.gov

High-Resolution Separation Techniques for Isomers and Related Biphenylol Congeners

The separation of the numerous isomers and congeners of chlorinated biphenylols presents a significant analytical challenge due to their similar physicochemical properties. High-resolution chromatographic techniques are essential to achieve this separation.

Capillary gas chromatography with long columns (e.g., >30 m) and optimized temperature programs can provide high-resolution separation of many PCB congeners. whitman.edu The choice of the stationary phase is also critical. While non-polar columns are common, more polar phases can offer different selectivity based on the polarity and planarity of the molecules, aiding in the separation of closely related isomers.

Two-dimensional gas chromatography (GCxGC) is another powerful technique that offers significantly enhanced peak capacity and resolution compared to conventional GC. In GCxGC, two columns with different stationary phases are coupled, providing a comprehensive separation of complex mixtures. This technique is particularly well-suited for resolving co-eluting isomers in complex samples like environmental extracts.

In liquid chromatography, the use of ultra-high performance liquid chromatography (UHPLC) with sub-2 µm particle columns provides higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC. nih.gov The enhanced separation power of UHPLC is beneficial for resolving isomeric hydroxylated PCBs.

Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and for gaining insights into its chemical properties and interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

For this compound, the ¹H NMR spectrum would display distinct signals for the aromatic protons on both phenyl rings. The protons on the dichlorinated ring and the hydroxyphenyl ring would appear in the aromatic region (typically δ 6.8–7.5 ppm), with their specific chemical shifts and coupling patterns providing information about their positions relative to the chloro and hydroxyl substituents. The hydroxyl proton would appear as a separate signal, the position of which can be concentration and solvent dependent. sigmaaldrich.com

Infrared (IR) and Raman Spectroscopy in Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com These techniques are based on the interaction of electromagnetic radiation with molecular vibrations and result in a spectrum that serves as a unique molecular fingerprint. mt.comscm.com

The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. mt.com While O-H and other polar bonds often give weak Raman signals, the symmetric vibrations of the aromatic rings and the C-Cl bonds can produce strong and characteristic Raman bands. mt.com The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, which can be further supported by theoretical calculations using methods like Density Functional Theory (DFT). researchgate.net This detailed vibrational analysis can provide insights into the molecule's symmetry, bond strengths, and potential intermolecular interactions. photothermal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for investigating the photochemical properties of "this compound". This technique is instrumental in determining the wavelengths at which the compound absorbs light, which is a prerequisite for initiating photochemical reactions. The UV-Vis spectrum of a molecule reveals its electronic transitions, typically π→π* and n→π* transitions, which are indicative of the presence of chromophores, such as the phenyl rings in the biphenyl (B1667301) structure. libretexts.orgupi.edu

Photochemical studies on related chlorinated aromatic compounds, such as other polychlorinated biphenyls (PCBs) and chlorophenols, demonstrate that UV irradiation can lead to significant degradation. The primary photochemical process for many chlorinated aromatic compounds is reductive dechlorination, where a carbon-chlorine bond is cleaved. inchem.orgresearchgate.net This process can be monitored effectively using UV-Vis spectroscopy by observing the changes in the absorption spectrum over time. As the parent compound degrades and new photoproducts are formed, the absorption maxima may shift, and the absorbance values will change.

For example, the photolysis of various PCB congeners has been shown to follow pseudo-first-order kinetics, with the rate of degradation being dependent on the degree and position of chlorine substitution. researchgate.netnih.gov Studies on the photodegradation of 2,4,6-trichlorophenol (B30397) have shown that the process can be enhanced by the presence of photocatalysts, leading to the formation of intermediates such as catechols and benzoquinones before complete mineralization. sfu.camdpi.com It is highly probable that "this compound" would undergo similar photochemical transformations, including dechlorination to form monochlorinated or non-chlorinated biphenylols, and further oxidation to form hydroxylated derivatives.

The quantum yield of photolysis, which is a measure of the efficiency of a photochemical process, is a critical parameter that can be determined through studies combining UV-Vis spectroscopy with actinometry. For related chlorinated phenolate (B1203915) species, quantum yields have been determined to be significant, indicating a high susceptibility to photodegradation under UV light. iucr.org

Table 1: Expected UV-Vis Absorption Characteristics and Photochemical Behavior of this compound based on Analogous Compounds

| Parameter | Expected Characteristic for this compound | Rationale based on Analogous Compounds |

| Absorption Maxima (λmax) | Expected in the UV region, likely with multiple bands. A prominent band is anticipated around 250-290 nm. | Biphenyl and phenol (B47542) chromophores absorb in the UV range. libretexts.org 2,6-dichlorophenol shows peaks at 205, 278, and 285 nm. researchgate.net |

| Primary Photodegradation Pathway | Reductive dechlorination. | This is a major reaction for other chlorinated biphenyls upon UV irradiation. inchem.orgresearchgate.net |

| Potential Photoproducts | Monochloro-4'-biphenylol, 4'-biphenylol, hydroxylated derivatives. | Dechlorination is a common pathway. nih.gov Oxidation can lead to further hydroxylation. |

| Monitoring Technique | Time-resolved UV-Vis spectroscopy. | Changes in the absorption spectrum indicate the disappearance of the parent compound and the appearance of photoproducts. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound like "this compound".

A specific crystal structure for "this compound" has not been found in the surveyed literature. However, the crystal structures of other chlorinated biphenyl derivatives have been reported, offering a model for the expected structural features. For instance, the crystal structure of 3',4'-dichlorobiphenyl-4-yl 2,2,2-trichloroethyl sulfate (B86663) reveals important details about the conformation of the biphenyl system. iucr.org

In polychlorinated biphenyls, the dihedral angle between the two phenyl rings is a key structural parameter. This angle is influenced by the substitution pattern, particularly by the presence of ortho-substituents, which can cause steric hindrance and force the rings to adopt a non-planar conformation. For "this compound", the two chlorine atoms at the 2 and 6 positions would be expected to cause a significant twist in the biphenyl backbone. In contrast, non-ortho-substituted PCBs tend to be more planar. For example, the dihedral angle in 3,3',4,4'-tetrachlorobiphenyl (B1197948) was found to be 43.94(6)°. researchgate.net

Table 2: Predicted Crystallographic Parameters for this compound based on Related Structures

| Parameter | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Crystal System | Likely monoclinic or orthorhombic | These are common crystal systems for organic molecules of similar complexity. |

| Dihedral Angle (between phenyl rings) | Expected to be large (> 60°) | The two ortho-chlorine atoms would cause significant steric hindrance, forcing a non-planar conformation. |

| Key Bond Lengths (Å) | C-Cl: ~1.74 Å, C-O: ~1.37 Å, C-C (inter-ring): ~1.49 Å | These are typical bond lengths for chlorinated aromatic compounds and biphenyls. |

| Intermolecular Interactions | Hydrogen bonding (O-H···O), π-π stacking, halogen bonding. | The hydroxyl group is a strong hydrogen bond donor. Aromatic rings facilitate π-π interactions. Chlorine atoms can participate in halogen bonding. |

The detailed structural information obtained from X-ray crystallography is invaluable for structure-activity relationship studies and for understanding the interactions of "this compound" with biological targets or environmental matrices.

Environmental Fate and Transport Dynamics of 2,6 Dichloro 4 Biphenylol

Occurrence and Distribution in Diverse Environmental Compartments

OH-PCBs, including congeners like 2,6-dichloro-4'-biphenylol, are found across various environmental matrices as a result of the widespread contamination by their parent compounds. researchgate.netnih.gov

Hydroxylated PCBs are detected in aquatic environments, primarily originating from the transformation of PCBs present in the water column and sediments. researchgate.netmdpi.com Sediments act as a major reservoir for PCBs and are significant sites for their environmental transformation into OH-PCBs. acs.org Studies have identified OH-PCBs in contaminated sediments, with concentrations being a fraction of the parent PCB levels. For instance, one study reported that OH-PCB levels were approximately 0.4% of the total PCB concentrations in the same sediments. acs.org Another investigation in Osaka, Japan, found total OH-PCBs at an average concentration of 24 ng/g (dry weight) in sediments. nih.gov The ratio of OH-PCBs to parent PCBs tends to be higher for less chlorinated congeners, which may be due to the greater reactivity of these parent compounds or the atmospheric deposition of the more volatile, lower-chlorinated OH-PCBs. nih.gov The presence of these compounds has also been noted in surface waters, often linked to discharges from domestic or industrial sources. uni-bonn.de

Table 1: Examples of Hydroxylated PCB (OH-PCB) Detection in Aquatic Environments (Note: Data is for general OH-PCBs as a proxy for this compound)

| Environmental Compartment | Finding | Reported Concentration/Ratio | Source(s) |

|---|---|---|---|

| Contaminated Sediments | OH-PCB levels are a fraction of parent PCB levels. | ~0.4% of total PCB concentration | acs.org |

| Urban Sediments (Japan) | Average concentration of total OH-PCBs detected. | 24 ng/g (dry weight) | nih.gov |

| Surface Water (Vietnam) | Estrogenic activity, indicative of compounds like OH-PCBs, was frequently detected. | Up to 33.99 ng/L Estradiol Equivalents (EEQ) | uni-bonn.de |

The parent compounds, PCBs, are semi-volatile and can undergo long-range atmospheric transport. nih.gov However, the hydroxylation process significantly alters their physical properties. The introduction of the hydroxyl group reduces the compound's volatility and Henry's Law Constant, making this compound less susceptible to atmospheric transport than its parent PCB. nih.govtemple.edu

Despite their lower volatility, OH-PCBs can be formed directly in the atmosphere. Gas-phase PCBs can react with hydroxyl radicals (•OH), a process that contributes to the atmospheric formation of OH-PCBs. nih.gov This reaction is more significant for less-chlorinated PCBs. nih.gov In soil, OH-PCBs have been identified in sites with historical PCB contamination. researchgate.net Their persistence in soil is influenced by factors like adsorption to organic matter and microbial activity. Studies on related dichlorophenols show they can dissolve in the soil's aqueous phase and potentially leach into groundwater or be transported to waterways. tpsgc-pwgsc.gc.ca

Like their parent compounds, OH-PCBs are known to bioaccumulate in living organisms. nih.gov They can enter organisms through the ingestion of contaminated food or water, or be formed internally via the metabolism of ingested PCBs. nih.gov OH-PCBs have been detected in a wide array of wildlife, including fish, earthworms, birds, and marine mammals such as polar bears and seals. researchgate.netnih.govnih.govnih.gov

The bioaccumulation potential varies among species and is influenced by their metabolic capabilities. nih.gov For example, in a study on northern elephant seal pups, the concentration of OH-PCBs in their serum increased significantly during a post-weaning fasting period, suggesting mobilization from stores like the liver. nih.gov In earthworms from a contaminated site, various OH-PCBs were found to accumulate in their tissues at concentrations ranging from 8 to 115 µg/kg. researchgate.netnih.gov However, due to the increased polarity from the hydroxyl group, some OH-PCBs may have lower bioaccumulation factors (BAFs) than their more lipophilic parent compounds. nih.gov

Table 2: Bioaccumulation of OH-PCBs in Non-Human Biota (Note: Data is for general OH-PCBs as a proxy for this compound)

| Organism | Tissue/Matrix | Finding | Reported Concentration | Source(s) |

|---|---|---|---|---|

| Northern Elephant Seal Pups | Serum | ΣHO-PCB concentrations increased during fasting. | 282 to 529 pg/mL | nih.gov |

| Earthworms | Tissues | Metabolites accumulated with detectable concentrations. | 8 to 115 µg/kg | researchgate.netnih.gov |

| Various Fish Species | Tissues | OH-PCBs are known to accumulate. | Qualitative mention | nih.govmdpi.com |

Inter-Compartmental Exchange and Transport Processes

The movement of this compound between water, soil, air, and biota is controlled by its physicochemical properties, which are distinct from its parent PCB.

The adsorption and desorption from soil and sediment are critical processes controlling the environmental mobility of this compound. For PCBs in general, adsorption tends to increase with the degree of chlorination and the organic carbon content of the soil or sediment. who.int The presence of the phenolic hydroxyl group in OH-PCBs introduces polarity and the ability to ionize, making them weak acids. nih.gov This characteristic influences their sorption behavior.

At neutral environmental pH, less-chlorinated OH-PCBs are more likely to be in their neutral form, while more heavily chlorinated OH-PCBs, which are more acidic, are more likely to be ionized. nih.govacs.org The neutral form will adsorb more readily to organic matter, whereas the ionized (anionic) form is more water-soluble and mobile. For a related compound, 2,4-dichlorophenol (B122985), the log of the organic carbon-water (B12546825) partition coefficient (Log Koc) ranges from 2.1 to 3.6, indicating moderate adsorption to organic matter. tpsgc-pwgsc.gc.ca It is expected that this compound would exhibit similar moderate sorption behavior, binding to geologic and organic matrices but also being subject to desorption and transport in the aqueous phase.

Volatilization from water and soil surfaces is a key transport pathway for many organic pollutants. Parent PCBs are known to be semi-volatile, allowing them to enter the atmosphere and undergo long-range transport. nih.gov However, the process of hydroxylation to form this compound lowers its vapor pressure and Henry's law constant, thus reducing its tendency to volatilize from water and soil compared to 2,6-dichlorobiphenyl (B22184). nih.govtemple.edu

Therefore, while the parent PCB congener is subject to significant atmospheric transport, this compound is less mobile in the atmosphere. Its presence in the atmosphere is more likely a result of the chemical transformation of airborne PCBs reacting with hydroxyl radicals rather than direct emission from surfaces. nih.gov Modeling the atmospheric transport of OH-PCBs is complex, as it must account for both their formation in the atmosphere and their deposition, which is influenced by their reduced volatility and higher potential for washout due to increased polarity. nih.govacs.org

Leaching and Runoff Characteristics in Soil-Water Systems

The environmental transport of chlorinated organic compounds is influenced by factors such as their water solubility, adsorption to soil particles, and persistence in the environment. For polychlorinated biphenyls (PCBs) and their metabolites, mobility in soil is generally low due to their hydrophobic nature and strong tendency to adsorb to organic matter and clay particles. who.intnih.gov The degree of chlorination and the position of chlorine atoms on the biphenyl (B1667301) rings significantly affect these properties. frontiersin.orgccme.ca

Leaching is the process by which dissolved substances are transported downward through the soil profile with percolating water. byjus.comhortau.com The potential for a compound to leach is often inversely related to its adsorption coefficient (K_d) and organic carbon-normalized adsorption coefficient (K_oc). ecetoc.org Compounds with high adsorption coefficients are less likely to leach into groundwater. While specific K_d or K_oc values for this compound are not documented in available research, the presence of the hydroxyl group can increase water solubility compared to its parent PCB congener, potentially increasing its mobility. Conversely, the hydroxyl group can also participate in hydrogen bonding with soil components, which could increase its adsorption.

Runoff represents another significant transport pathway, where the compound is carried across the land surface with stormwater, often adsorbed to eroded soil and organic particles. who.intnih.gov The amount of runoff is dependent on rainfall intensity, soil type, topography, and land cover. For compounds like PCBs that are strongly sorbed to soil, runoff of contaminated soil particles is a primary mechanism of transport to surface waters. who.int

While direct research on this compound is lacking, studies on related compounds provide some context. For instance, the degradation of other chlorinated phenols in soil is known to be influenced by soil pH, temperature, and microbial activity. who.int The mobility of PCBs and their transformation products can also be affected by the presence of plants, which can alter soil structure and microbial communities. researchgate.net

Due to the absence of specific studies on this compound, quantitative data on its leaching and runoff characteristics cannot be presented. Research is needed to determine key transport parameters and to develop a comprehensive understanding of its fate in soil-water systems.

Degradation Pathways and Transformation Mechanisms of 2,6 Dichloro 4 Biphenylol

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that lead to the structural transformation of the compound. For 2,6-dichloro-4'-biphenylol, these processes primarily include photolysis and, to a lesser extent, chemical transformations like hydrolysis and redox reactions.

Photolytic Degradation under Simulated and Natural Light Conditions

Photolytic degradation, or photolysis, is a significant abiotic pathway for the transformation of many organic pollutants, including hydroxylated PCBs. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.

Studies on related chlorinated compounds, such as chlorinated triclosan (B1682465) derivatives, have shown that photolysis rates are highly dependent on the speciation of the compound (phenol vs. phenolate) and are significant under solar irradiation in both natural and purified water. deepdyve.com The photochemical conversion of these related compounds can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and products of reductive dechlorination. deepdyve.com For polychlorinated biphenyls (PCBs) in general, photochemical studies under both simulated and natural sunlight have demonstrated several degradative reactions, including dechlorination, polymerization, and the formation of polar products like hydroxy- and carboxy-derivatives. inchem.org

While specific studies focusing solely on the photolytic degradation of this compound are not extensively detailed in the provided results, the behavior of structurally similar compounds suggests that it would likely undergo similar phototransformation processes. The primary reactions would likely involve the breaking of carbon-chlorine bonds (dechlorination) and potential alterations to the biphenyl (B1667301) structure.

Hydrolytic and Redox-Mediated Chemical Transformations

Hydrolysis and redox-mediated transformations are other potential abiotic degradation pathways. However, for PCBs in general, these processes are not considered to be significant degradation routes in water. inchem.org

Hydrolysis, the reaction with water, is generally slow for PCBs due to the stability of the carbon-chlorine bond in the aromatic ring. Redox-mediated transformations involve the transfer of electrons and can be influenced by various environmental factors. While some chlorinated aromatic compounds can undergo redox reactions, specific data on the hydrolytic and redox-mediated transformation of this compound is limited in the available research.

Biotic Degradation and Biotransformation

Biotic degradation, mediated by living organisms, particularly microorganisms, is a crucial pathway for the breakdown of persistent organic pollutants like this compound.

Microbial Degradation Studies in Environmental Isolates and Consortia

Microorganisms, including bacteria and fungi, have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy.

Bacteria play a significant role in the degradation of chlorinated aromatic compounds. The initial steps often involve dechlorination, where chlorine atoms are removed from the aromatic rings, followed by cleavage of the biphenyl structure.

The degradation of PCBs by aerobic bacteria typically begins with a dioxygenation reaction catalyzed by the BphA enzyme, which targets unsubstituted carbon atoms on one of the aromatic rings. colab.ws This is often followed by the spontaneous removal of a chlorine atom. colab.ws The resulting dihydroxylated intermediate then undergoes ring cleavage. colab.ws For some hydroxylated PCBs, such as 3,5-dichloro-4-hydroxybiphenyl, bacterial strains have been shown to complete the degradation through the "biphenyl upper pathway". colab.ws

While direct studies on this compound are not explicitly detailed, the known bacterial degradation pathways for other PCBs suggest a similar mechanism. The process would likely involve initial hydroxylation and subsequent dechlorination, followed by the cleavage of the aromatic rings. The specific enzymes involved and the resulting metabolites would depend on the bacterial species and the specific positions of the chlorine atoms.

Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated compounds.

Fungal degradation of pentachlorophenol (B1679276) (PCP), a related compound, can proceed through hydroxylation and dechlorination, leading to the formation of intermediates like 2,6-dichloro-1,4-hydroquinone (2,6-DCHQ). mdpi.com This intermediate can then undergo further transformation, including the cleavage of the aromatic ring. mdpi.com Ligninolytic enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are often involved in the initial oxidative dechlorination steps. nih.gov For example, the degradation of 2,4,6-trichlorophenol (B30397) by Phanerochaete chrysosporium is initiated by these enzymes to produce 2,6-dichloro-1,4-benzoquinone (B104592). nih.gov

Fungi like Cunninghamella elegans have been shown to transform biphenyl into various hydroxylated products, including 4,4'-dihydroxybiphenyl (B160632) and a compound tentatively identified as 2,4'-dihydroxybiphenyl. nih.gov This indicates the capability of fungi to hydroxylate the biphenyl structure, a key step in its metabolism.

The table below summarizes the key degradation pathways and the types of transformation products expected for this compound based on the degradation of related compounds.

| Degradation Pathway | Key Processes | Potential Transformation Products |

| Abiotic | ||

| Photolysis | Dechlorination, Polymerization, Hydroxylation | Less chlorinated biphenylols, Polychlorinated dibenzo-p-dioxins, Carboxy-derivatives |

| Hydrolysis/Redox | Generally slow and not significant | Limited transformation expected |

| Biotic | ||

| Bacterial Degradation | Dioxygenation, Dechlorination, Ring Cleavage | Dihydroxylated intermediates, Ring cleavage products (e.g., chlorobenzoic acids) |

| Fungal Biotransformation | Hydroxylation, Dechlorination, Ring Cleavage | Dihydroxylated biphenyls, Quinones, Hydroquinones, Ring cleavage products |

Enzymatic Mechanisms Involved in Biodegradation

The biodegradation of this compound is primarily accomplished by aerobic bacteria, which utilize a series of enzymatic reactions to break down the biphenyl structure. This process is part of the broader "biphenyl upper pathway," a well-documented metabolic route for the degradation of polychlorinated biphenyls (PCBs) and their derivatives. colab.wsresearchgate.net The key enzymes and steps involved are as follows:

Initial Dioxygenation: The degradation is initiated by a multi-component enzyme system known as biphenyl dioxygenase (BphA) . colab.wsresearchgate.net This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, typically at an un-chlorinated or less-chlorinated ring. colab.ws For this compound, the attack would likely occur on the hydroxylated phenyl ring at the 2',3' or 3',4' positions. This results in the formation of an unstable cis-dihydrodiol intermediate. colab.wsresearchgate.net

Dehydrogenation: The unstable dihydrodiol is then acted upon by dihydrodiol dehydrogenase (BphB) . This enzyme catalyzes the oxidation of the dihydrodiol, leading to the formation of a dihydroxylated biphenyl. colab.wsresearchgate.net

Aromatic Ring Cleavage: The resulting dihydroxylated intermediate undergoes cleavage of the aromatic ring. This crucial step is catalyzed by 2,3-dihydroxybiphenyl dioxygenase (BphC) , which cleaves the bond between the two hydroxylated carbon atoms. colab.wsresearchgate.net This reaction results in the formation of a chlorinated derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). colab.ws

Hydrolysis: The final step of the upper pathway involves the hydrolysis of the chlorinated HOPDA molecule by a hydrolase (BphD) . This breaks the molecule into a chlorinated benzoic acid and a five-carbon aliphatic acid (2-hydroxypenta-2,4-dienoic acid). colab.ws

Bacterial genera such as Rhodococcus and Pseudomonas are well-known for their ability to degrade a wide range of PCB congeners through this pathway. nih.govniscpr.res.in The efficiency of degradation and the specific point of enzymatic attack can be influenced by the position and number of chlorine atoms on the biphenyl rings. nih.gov

Identification and Characterization of Transformation Products and Metabolites

The degradation of this compound results in the formation of various transformation products and metabolites. While a definitive and exhaustive list for this specific compound is not extensively documented, the degradation pathways of structurally similar dichlorinated and hydroxylated biphenyls provide a strong indication of the likely products.

One of the primary metabolites expected from the cleavage of the biphenyl ring structure is a chlorinated benzoic acid. colab.wsniscpr.res.in For instance, the biodegradation of 3,5-dichloro-4-hydroxybiphenyl has been shown to yield 3,5-dichloro-4-hydroxybenzoic acid. colab.ws Following this pattern, the degradation of this compound would likely involve the formation of 2,6-dichloro-4-hydroxybenzoic acid .

Further degradation of the initial compound and its primary metabolites can lead to a variety of other molecules. Studies on similar compounds, such as 2,4'-dichlorobiphenyl, have identified metabolites like phenol (B47542), 2,6-bis(1,1-dimethyl)-4-methyl. niscpr.res.in Fungal metabolism can also lead to different products, with studies on biphenyl showing the formation of various mono- and dihydroxybiphenyls. scispace.com

Based on the known degradation pathways of related compounds, a table of potential transformation products and metabolites of this compound can be compiled.

Table 1: Potential Transformation Products and Metabolites of this compound

| Precursor Compound | Transformation Product/Metabolite | Degradation Pathway/Reaction | Reference |

| This compound | 2,6-Dichloro-4'-hydroxy-2',3'-dihydroxybiphenyl | Dioxygenation | colab.ws |

| 2,6-Dichloro-4'-hydroxy-2',3'-dihydroxybiphenyl | Chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid derivative | Ring Cleavage | colab.ws |

| Chlorinated 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid derivative | 2,6-Dichloro-4-hydroxybenzoic acid | Hydrolysis | colab.ws |

| This compound | Dichlorodihydroxy biphenyl | Dechlorination-hydroxylation | asm.org |

| 2,4'-Dichlorobiphenyl (structurally similar) | Phenol, 2,6-bis(1,1-dimethyl)-4-methyl | Further transformation | niscpr.res.in |

Kinetic Modeling of Environmental Degradation Rates

Kinetic models are essential tools for predicting the persistence and fate of environmental contaminants like this compound. While specific kinetic models exclusively for this compound are not widely published, the degradation kinetics of structurally related chlorophenols and hydroxylated biphenyls provide a basis for understanding its likely behavior.

The biodegradation of such compounds in soil and water often follows pseudo-first-order kinetics , particularly at low substrate concentrations. researchgate.net For example, the biodegradation of 2,6-dichlorophenol (B41786) has been reported to follow pseudo-first-order kinetics with rate constants ranging from 0.02 to 0.4 days⁻¹. researchgate.net The degradation rate is influenced by environmental factors such as temperature, with lower temperatures resulting in slower degradation. researchgate.net

At higher concentrations, the degradation kinetics can often be described by substrate-inhibition models , such as the Haldane model . nih.gov This model accounts for the fact that high concentrations of the contaminant can be toxic to the degrading microorganisms, thus inhibiting the degradation process. The Haldane model is expressed as:

μ = (μ_max * S) / (K_s + S + (S² / K_i))

Where:

μ is the specific growth rate of the microorganisms

μ_max is the maximum specific growth rate

S is the substrate concentration

K_s is the half-saturation constant

K_i is the substrate inhibition constant

Kinetic studies on 2,4-dichlorophenol (B122985) have successfully applied the Haldane model to describe its biodegradation. nih.gov While specific parameters for this compound are not available, the table below presents example kinetic parameters for a related compound, 2,6-dichlorophenol, to illustrate the application of kinetic modeling.

Table 2: Example Kinetic Parameters for a Structurally Related Compound

| Compound | Kinetic Model | Parameter | Value | Reference |

| 2,6-Dichlorophenol | Pseudo-first-order | k (rate constant) | 0.02 - 0.4 days⁻¹ | researchgate.net |

The application of these models allows for the estimation of the half-life of this compound in different environmental compartments, providing valuable information for risk assessment and the development of remediation strategies.

Ecotoxicological Impact and Mechanistic Effects of 2,6 Dichloro 4 Biphenylol on Non Human Organisms

Aquatic Ecotoxicity Assessments

The introduction of chemical pollutants into aquatic ecosystems can have profound effects on the organisms that inhabit them. thermofisher.com While specific data on the aquatic ecotoxicity of 2,6-Dichloro-4'-biphenylol are limited, studies on related compounds provide insights into its potential impact.

A study on the effects of various hydroxylated PCBs on the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) using the Microtox® assay revealed that 4-hydroxylated derivatives of di-chlorinated biphenyls were highly toxic, with EC50 values ranging from 0.07 to 0.36 mg/L. nih.govresearchgate.net This suggests that hydroxylated dichlorobiphenyls as a class can be potent inhibitors of microbial activity.

Table 1: Effects of Related Compounds on Algal Growth and Photosynthetic Activity No direct data is available for this compound. The table below presents data for related compounds to provide context.

| Compound | Species | Endpoint | Value | Reference |

| 2,6-dichloro-1,4-benzoquinone (B104592) | Microcystis aeruginosa | Growth inhibition | - | mdpi.com |

| 2,6-dichloro-1,4-benzoquinone | Microcystis aeruginosa | Photosynthesis inhibition | - | mdpi.com |

| 4-HO-di-Cl-biphenyls (general) | Aliivibrio fischeri | EC50 (Bioluminescence inhibition) | 0.07 - 0.36 mg/L | nih.govresearchgate.net |

Specific toxicity data for this compound on the aquatic invertebrate Daphnia magna are not available in the current body of scientific literature. The parent compound, 2,6-Dichlorobiphenyl (B22184), is classified as very toxic to aquatic life with long-lasting effects. nih.gov Standardized tests, such as the OECD Guideline 202, are used to determine the acute immobilization toxicity (EC50) in Daphnia magna. dtu.dkmicrobiotests.com

Research on other dichlorinated compounds provides some indication of potential toxicity. For example, the 48-hour EC50 for 3,3'-Dichloro-4,4'-diaminodiphenylmethane in Daphnia magna was found to be 0.25 mg/L. cerij.or.jp The toxicity of chemicals to Daphnia magna can vary significantly, with EC50 values for different substances spanning a wide range. nih.govtrjfas.org

Table 2: Acute Toxicity of Related Dichlorinated Compounds to Daphnia magna No direct data is available for this compound. The table below presents data for a related compound.

| Compound | Duration | Endpoint | Value | Reference |

| 3,3'-Dichloro-4,4'-diaminodiphenylmethane | 48 hours | EC50 (Immobilization) | 0.25 mg/L | cerij.or.jp |

There is a lack of specific studies on the toxicity of this compound to fish species. Generally, polychlorinated biphenyls and their metabolites are known to be toxic to fish, with effects varying based on the specific congener and the degree of chlorination. clu-in.org Hydroxylated metabolites of PCBs can sometimes be more toxic than the parent compounds. clu-in.org

For context, studies on other chlorinated aromatic compounds have established toxicity values. For example, the 96-hour LC50 for 3,3'-Dichloro-4,4'-diaminodiphenylmethane in the Japanese killifish (Oryzias latipes) is 0.657 mg/L. cerij.or.jp Research on the effects of by-products from the pesticide 2,4-D, such as dichlorophenol (DCP), has shown inhibitory effects on corticosteroid synthesis in rainbow trout (Oncorhynchus mykiss). uleth.ca

Table 3: Acute Toxicity of a Related Dichlorinated Compound to Fish No direct data is available for this compound. The table below presents data for a related compound.

| Compound | Species | Duration | Endpoint | Value | Reference |

| 3,3'-Dichloro-4,4'-diaminodiphenylmethane | Oryzias latipes (Japanese killifish) | 96 hours | LC50 | 0.657 mg/L | cerij.or.jp |

Terrestrial Ecotoxicity Studies

The impact of persistent organic pollutants on terrestrial ecosystems is a critical area of environmental science. The following sections explore the potential effects of this compound on soil organisms, drawing on data from related chemical groups due to a lack of specific information.

Direct research on the effects of this compound on soil microbial communities has not been identified in the available literature. However, the application of pesticides and other chemical contaminants is known to affect soil enzyme activities, which are indicators of microbial health. cabidigitallibrary.orgresearchgate.net The effects can be inhibitory or stimulatory depending on the chemical, its concentration, and the specific enzyme. cabidigitallibrary.org

There is no specific data available on the toxicity of this compound to terrestrial invertebrates such as earthworms. Standardized tests, like the OECD Guideline 207, are used to assess the acute toxicity of chemicals to earthworms, typically using the species Eisenia fetida. fao.org

Studies on the broader class of PCBs have demonstrated sub-lethal effects on earthworms, including disruptions in energy metabolism and membrane function. nih.gov The toxicity of chemicals to earthworms is dependent on both the dose and the duration of exposure. smujo.id For example, some studies have shown that certain pesticides can cause significant mortality and affect the growth and reproduction of earthworms. smujo.idresearchgate.net The bioavailability of contaminants in soil is a key factor in their toxicity to soil-dwelling invertebrates. science.gov

Phytotoxicity to Terrestrial Plants

Currently, there is a notable lack of specific research on the direct phytotoxic effects of this compound on terrestrial plants. Scientific investigation into the ecotoxicology of this compound has primarily focused on its impact on aquatic life and underlying toxicological mechanisms, rather than its effects on land-based flora. ornl.govnih.govnih.gov While studies exist for related compounds like 2,4-dichlorophenol (B122985), which has shown to affect the germination and growth of plants such as Phaseolus vulgaris (bean) and Zea mays (maize), direct data for this compound is not available. scirp.org Similarly, research on other chlorinated compounds like 2,6-Dichloro-4-nitroaniline has been conducted, but these findings cannot be directly extrapolated to this compound. michigan.gov

Mechanistic Ecotoxicology (Non-Mammalian Models)

Evaluation of Oxidative Stress Induction

The potential for this compound to induce oxidative stress in non-mammalian organisms is an area of ongoing investigation. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify these reactive intermediates. While direct studies on this compound are limited, research on similar polychlorinated biphenyls (PCBs) and their hydroxylated metabolites provides insights into these mechanisms. For instance, the metabolism of PCBs in organisms can lead to the formation of metabolites that participate in redox cycling, a process that can generate ROS and lead to cellular damage.

Endocrine System Disruption Potential in Wildlife (e.g., Fish, Amphibians)

This compound has been identified as a compound with the potential to disrupt endocrine systems in wildlife. iehconsulting.co.uknoaa.govbeyondpesticides.orgoecd.orgnj.gov Endocrine disrupting chemicals can interfere with the body's hormonal systems, leading to a variety of adverse effects on development, reproduction, and other critical physiological processes. noaa.govbeyondpesticides.org

Research has shown that hydroxylated metabolites of PCBs, a category to which this compound belongs, can exhibit estrogenic activity. iarc.fr This activity often stems from their ability to bind to estrogen receptors, mimicking the effects of natural estrogen. For example, studies on other hydroxylated PCBs have demonstrated their capacity to bind to estrogen receptors in fish, potentially leading to effects such as the induction of vitellogenin, an egg yolk precursor protein, in male fish. noaa.gov The structural similarity of this compound to these known endocrine disruptors suggests a comparable mode of action.

A study classified 2',5'-dichloro-4-biphenylol, a structurally similar compound, under a group of chemicals with insufficient evidence of endocrine disruption or low concern regarding exposure, highlighting the need for more targeted research on specific congeners. iehconsulting.co.uk

Genotoxicity and Mutagenicity in Environmental Organisms

The genotoxic and mutagenic potential of this compound in environmental organisms is a significant concern. Genotoxic compounds can damage DNA, leading to mutations and potentially cancer. researchgate.netnih.govcore.ac.ukvdoc.pub While direct evidence for this compound is scarce, the broader class of PCBs and their metabolites have been investigated for these effects. nih.gov

For instance, some studies have shown that certain PCB metabolites can cause DNA damage. The metabolic activation of PCBs can produce reactive intermediates that are capable of forming adducts with DNA, a primary mechanism of genotoxicity. researchgate.net However, other studies on related chlorinated compounds, such as 2,4-dichloro-6-nitrophenol (B1219690) ammonium (B1175870) (DCNPA), found that the parent compound was not genotoxic, but its metabolite, 2,4-dichloro-6-aminophenol (DCAP), induced chromosomal aberrations. nih.gov This underscores the importance of considering metabolic byproducts when assessing genotoxicity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicological properties of chemicals based on their molecular structure. academicdirect.orgnih.govscholarsresearchlibrary.comqsartoolbox.orgmedcraveonline.com These models are valuable for assessing the potential ecotoxicity of compounds like this compound, especially when experimental data is limited.

For endocrine disruption, QSAR models have been developed to predict the estrogenic activity of various aromatic compounds. academicdirect.org These models often use descriptors related to the molecule's ability to bind to the estrogen receptor. A classification model for estrogenic activity, developed using a set of 117 aromatic compounds, demonstrated the utility of this approach. academicdirect.org The presence of hydroxyl groups and specific chlorine substitution patterns on the biphenyl (B1667301) structure are key determinants of estrogenic potential in these models.

The table below summarizes the estrogenic activity of selected biphenylols as predicted by a QSAR classification model. academicdirect.org

| Compound | log Kow | Hdon | Predicted Activity |

| 2-Chloro-4-biphenylol | 3.96 | 1 | 1 |

| 2-Hydroxybiphenyl | 3.45 | 1 | 1 |

| 4-Methoxybiphenyl | 3.48 | 0 | 0 |

| 2',5'-Dichloro-2-biphenylol | 4.88 | 1 | 0 |

log Kow: logarithm of the octanol-water partition coefficient; Hdon: number of hydrogen bond donors. Predicted Activity: 1 = active, 0 = inactive.

These models help in prioritizing chemicals for further testing and in understanding the structural features that contribute to toxicity. nih.govscholarsresearchlibrary.com

Computational and Theoretical Investigations of 2,6 Dichloro 4 Biphenylol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to elucidate the electronic properties and predict the reactivity of molecules. For 2,6-Dichloro-4'-biphenylol, these calculations can provide a detailed understanding of its molecular structure and how it might interact with other molecules in biological and environmental systems.

Detailed research findings on the electronic structure of this compound are not extensively available in peer-reviewed literature. However, by applying established quantum chemistry methods, it is possible to predict key electronic descriptors. These methods typically involve solving the Schrödinger equation for the molecule, often using approximations such as Density Functional Theory (DFT).

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Other important calculated parameters include the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the hydroxyl group and the chlorine atoms would significantly influence the MEP. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and intramolecular interactions.

While specific calculated values for this compound are not readily found in dedicated studies, data for related chlorinated phenols and biphenyls are available and provide a basis for understanding its likely electronic characteristics.

Table 1: Computed Molecular Properties for this compound

| Property | Value | Unit | Source |

| Molecular Weight | 239.09 | g/mol | PubChem nih.gov |

| XLogP3 | 4.8 | PubChem nih.gov | |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov | |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov | |

| Rotatable Bond Count | 1 | PubChem nih.gov |

This table presents computationally derived properties available from public chemical databases.

Molecular Dynamics Simulations of Environmental Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide insights into how this compound interacts with its environment at a molecular level, such as its behavior in water, its interaction with soil organic matter, or its potential to cross biological membranes.

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system of particles. For simulations of this compound in an aqueous environment, the force field would define the interactions between the atoms of the biphenylol, the water molecules, and any other components of the system.

A key area of investigation using MD simulations for compounds like this compound is its interaction with lipid bilayers, which serve as a model for biological membranes. These simulations can help to predict the compound's potential for bioaccumulation. The simulations can reveal the preferred orientation of the molecule within the membrane, the depth of its penetration, and the free energy changes associated with its transfer from water to the lipid environment.

While specific MD simulation studies on this compound are not prominent in the literature, research on other polychlorinated biphenyls (PCBs) and their hydroxylated metabolites provides a framework for how such studies would be conducted. These studies often focus on the interactions of these compounds with biological macromolecules, such as proteins and DNA.

Table 2: Key Parameters in Molecular Dynamics Simulations of Environmental Interactions

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to calculate the forces between atoms. | Crucial for accurately modeling the behavior of the chlorinated biphenylol in different environments. |

| Solvent Model | A representation of the solvent (e.g., water) in the simulation. | Determines the hydration of the molecule and its interactions with the aqueous phase. |

| Simulation Time | The duration of the simulated molecular motion. | Needs to be long enough to observe the processes of interest, such as membrane crossing or binding events. |

| System Size | The number of atoms included in the simulation box. | Must be large enough to avoid artifacts from periodic boundary conditions. |

Computational Prediction of Environmental Fate and Degradation Pathways

Computational models can be used to predict the environmental fate of chemicals, including their persistence, transport, and degradation. For this compound, these models can estimate its likelihood of undergoing various degradation processes, such as biodegradation, photodegradation, and hydrolysis.

Quantitative Structure-Activity Relationship (QSAR) models are a common tool for predicting environmental fate. These models correlate the chemical structure of a compound with its environmental properties. For biodegradation, QSAR models can predict whether a compound is likely to be readily biodegradable or persistent in the environment. These predictions are often based on molecular descriptors that quantify aspects of the chemical structure, such as size, shape, and electronic properties.

Predicted degradation pathways can also be elucidated using computational tools. These tools can identify potential sites of metabolic attack by microorganisms or chemical reactions in the environment. For this compound, potential degradation pathways could involve hydroxylation of the aromatic rings, dechlorination, or cleavage of the biphenyl (B1667301) bond.

Table 3: Predicted Environmental Fate Parameters for Structurally Similar Compounds

| Parameter | Predicted Value | Method/Tool | Relevance |

| Biodegradation Half-Life | Varies (days to months) | QSAR models | Indicates potential persistence in the environment. |

| Soil Adsorption Coefficient (Koc) | High | EPI Suite™ (for similar PCBs) | Suggests the compound is likely to adsorb to soil and sediment. |

| Bioconcentration Factor (BCF) | High | EPI Suite™ (for similar PCBs) | Indicates a potential for bioaccumulation in aquatic organisms. |

This table provides examples of predicted environmental fate parameters for compounds structurally related to this compound, as specific data for the target compound is limited.

In Silico Modeling for Ecotoxicological Endpoints

In silico models are increasingly used to predict the potential ecotoxicological effects of chemicals, reducing the need for animal testing. For this compound, these models can estimate its toxicity to various aquatic and terrestrial organisms.

QSAR models are also widely used in ecotoxicology to predict endpoints such as acute toxicity (e.g., LC50 in fish) and chronic toxicity. These models are built on datasets of experimentally determined toxicity values for a range of chemicals and use molecular descriptors to predict the toxicity of new or untested compounds.

Various software platforms, such as VEGA-QSAR, provide collections of QSAR models for predicting different ecotoxicological endpoints. These platforms can offer predictions for the toxicity of this compound to organisms like fish, daphnids, and algae. The reliability of these predictions is often assessed by considering the applicability domain of the model, which indicates how similar the target compound is to the chemicals used to build the model.

In addition to predicting toxicity, in silico models can also provide insights into the mechanism of toxic action. By analyzing the structural features of this compound that contribute to its predicted toxicity, it may be possible to infer how it interacts with biological targets in organisms.

Table 4: Examples of In Silico Ecotoxicological Endpoint Predictions for Chlorinated Phenols and Biphenyls

| Endpoint | Organism | Predicted Effect Level | Model Type |

| Acute Toxicity (LC50) | Fish | Varies with chlorination pattern | QSAR |

| Acute Toxicity (EC50) | Daphnia | Varies with chlorination pattern | QSAR |

| Algal Toxicity (EC50) | Green Algae | Varies with chlorination pattern | QSAR |

This table illustrates the types of ecotoxicological endpoints that can be predicted using in silico models for classes of compounds similar to this compound.

Emerging Research Areas and Future Directions for 2,6 Dichloro 4 Biphenylol

Development of Advanced Remediation Technologies for Contaminated Environments

The presence of chlorinated biphenylols, such as 2,6-Dichloro-4'-biphenylol, in the environment necessitates the development of effective remediation strategies. These compounds are metabolites of polychlorinated biphenyls (PCBs), which are known for their persistence and toxicity. researchgate.netnih.gov Research into remediation technologies is crucial for mitigating the environmental risks associated with these contaminants.

Advanced remediation technologies being explored for chlorinated organic compounds include both in-situ and ex-situ methods. In-situ techniques aim to treat the contamination in place, minimizing disturbance to the ecosystem. One promising approach involves the injection of reactive materials to create treatment zones. For instance, the joint injection of micrometric activated carbon and colloidal zero-valent iron has been shown to stimulate the sorption of chlorinated solvents and enhance both biological and chemical reduction processes. mdpi.com Activated carbon acts as an adsorbent, while zero-valent iron promotes chemical degradation. mdpi.com Another in-situ method is air sparging, which involves injecting air into the contaminated groundwater to promote the transfer of volatile and semi-volatile organic compounds from the dissolved phase to the vapor phase for subsequent treatment. mdpi.com

Ex-situ technologies, such as pump-and-treat systems, involve extracting contaminated groundwater for above-ground treatment. frtr.govclu-in.org Granular activated carbon (GAC) is a widely used and effective material for removing a range of organic contaminants, including per- and polyfluoroalkyl substances (PFAS), which share some persistence characteristics with chlorinated biphenyls. frtr.govclu-in.org High-pressure membrane filtration techniques like reverse osmosis and nanofiltration have also demonstrated effectiveness in removing persistent organic pollutants from water. clu-in.org

The table below summarizes some of the key remediation technologies applicable to environments contaminated with chlorinated organic compounds.

| Technology | Description | Mode of Action |

|---|---|---|

| In-Situ Chemical Reduction (ISCR) | Injection of a reductant (e.g., zero-valent iron) into the subsurface to chemically degrade contaminants. mdpi.com | Chemical degradation |

| In-Situ Adsorption | Injection of an adsorbent (e.g., activated carbon) to bind contaminants and limit their migration. mdpi.com | Physical sorption |

| Air Sparging | Injection of air into groundwater to volatilize contaminants for extraction and treatment. mdpi.com | Physical stripping |

| Pump-and-Treat with GAC | Extraction of contaminated groundwater and treatment with granular activated carbon. frtr.govclu-in.org | Adsorption |

| Membrane Filtration | Use of semi-permeable membranes (e.g., reverse osmosis, nanofiltration) to separate contaminants from water. clu-in.org | Physical separation |

Application of Omics Technologies (e.g., Metagenomics, Metabolomics) in Environmental Biotransformation Studies

"Omics" technologies, such as metagenomics and metabolomics, are revolutionizing the study of how environmental contaminants like this compound are transformed in the environment. nih.gov These powerful tools allow for a comprehensive analysis of the genetic material and metabolic products of microbial communities, providing unprecedented insights into biotransformation pathways. researchgate.net

Metagenomics involves the study of the collective genomes of microorganisms in an environmental sample. This approach can identify the genes and metabolic pathways responsible for the degradation of pollutants. For example, metagenomic analysis of a contaminated site could reveal the presence of bacterial species with genes encoding for enzymes that can dechlorinate or break down the biphenyl (B1667301) structure of this compound. This information is critical for understanding the natural attenuation potential of a site and for designing bioremediation strategies. researchgate.net

Metabolomics, on the other hand, focuses on the complete set of small-molecule metabolites within a biological system. In the context of environmental biotransformation, metabolomics can be used to identify the breakdown products of this compound. This helps to elucidate the specific degradation pathways and to identify any potentially toxic intermediates that may be formed. For instance, studies on the metabolism of PCBs have shown the formation of various hydroxylated metabolites. nih.govacs.org Recent advancements in analytical techniques, such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), have enabled the quantitative analysis of these metabolites in biological samples. acs.org

The integration of omics data provides a holistic view of the interactions between contaminants and microbial communities, paving the way for more effective and targeted environmental monitoring and remediation efforts. nih.govresearchgate.net

Role of this compound in Analytical Standard Development for Environmental Monitoring

Accurate and reliable environmental monitoring is essential for assessing the extent of contamination and the effectiveness of remediation efforts. The availability of high-purity analytical standards is a cornerstone of this process. This compound, as a specific congener of hydroxylated PCBs, plays a crucial role in the development of these standards. well-labs.co.jp

Analytical standards are used for the calibration of instruments and the validation of analytical methods, ensuring that the data generated from environmental samples are accurate and comparable across different laboratories and studies. sigmaaldrich.com Companies that specialize in chemical reference materials often synthesize and certify compounds like this compound to be used as standards in various environmental testing methods. lgcstandards.comwell-labs.com These standards are critical for quantifying the levels of this and related compounds in environmental matrices such as water, soil, and biological tissues.

The development of analytical standards for metabolites like this compound is particularly important because the toxicity and environmental fate of the parent PCBs can be significantly influenced by their biotransformation products. nih.gov Having a reliable standard allows researchers to accurately measure the concentration of this specific metabolite, providing a more complete picture of the environmental burden and potential risks associated with PCB contamination.

Sustainable Chemical Management and Policy Implications for Chlorinated Biphenylols

The persistence and potential toxicity of chlorinated biphenylols underscore the need for sustainable chemical management practices and robust policy frameworks. 4sustainability.itralphlauren.com Sustainable chemical management aims to minimize the environmental and health risks associated with the entire lifecycle of a chemical, from its production to its disposal. 4sustainability.it This includes promoting the use of safer alternatives and implementing strategies to prevent the release of harmful substances into the environment. 4sustainability.itralphlauren.com